Ro 24-4383

Description

Properties

CAS No. |

135312-05-9 |

|---|---|

Molecular Formula |

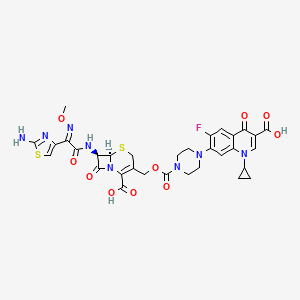

C32H31FN8O10S2 |

Molecular Weight |

770.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C32H31FN8O10S2/c1-50-37-22(19-13-53-31(34)35-19)26(43)36-23-27(44)41-24(30(47)48)14(12-52-28(23)41)11-51-32(49)39-6-4-38(5-7-39)21-9-20-16(8-18(21)33)25(42)17(29(45)46)10-40(20)15-2-3-15/h8-10,13,15,23,28H,2-7,11-12H2,1H3,(H2,34,35)(H,36,43)(H,45,46)(H,47,48)/b37-22+/t23-,28-/m1/s1 |

InChI Key |

FPMYMKJOKAOQMT-LJPPBSFJSA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 24-4383; Ro 244383; Ro 244383. |

Origin of Product |

United States |

Foundational & Exploratory

Ro 24-4383: A Technical Whitepaper on a Dual-Action Antibiotic

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ro 24-4383 is a novel, carbamate-linked, dual-action antibacterial agent engineered to combat a broad spectrum of bacterial pathogens. This hybrid molecule covalently links desacetylcefotaxime, a third-generation cephalosporin, to the 3' position of ciprofloxacin, a potent fluoroquinolone antibiotic.[1][2] This unique design allows this compound to simultaneously target two distinct and essential bacterial cellular processes, offering a promising strategy to enhance antibacterial efficacy and potentially overcome certain mechanisms of drug resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its bactericidal effects through a dual mechanism, inheriting the distinct modes of action from its parent compounds.

-

Inhibition of Bacterial Cell Wall Synthesis: The desacetylcefotaxime moiety of this compound functions as a β-lactam antibiotic. It targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inhibiting the cross-linking of peptidoglycan chains, the cephalosporin component of this compound weakens the cell wall, leading to cell lysis and bacterial death.

-

Inhibition of DNA Synthesis: The ciprofloxacin component of this compound is a fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, ciprofloxacin traps them in a complex with DNA, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death.

The following diagrams illustrate the signaling pathways targeted by each component of this compound.

Caption: Inhibition of Peptidoglycan Synthesis by the Cephalosporin Moiety of this compound.

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by the Ciprofloxacin Moiety of this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic bacteria. In a study evaluating its efficacy against 363 aerobic bacterial strains, this compound was active against 99% of the isolates, whereas the parent compounds cefotaxime and ciprofloxacin were active against 77% and 97%, respectively.[1][2]

In Vivo Efficacy in Systemic Murine Infections

The in vivo efficacy of this compound was evaluated in systemic murine infection models and compared to that of cefotaxime and ciprofloxacin. The following table summarizes the 50% effective dose (ED50) values.

| Infecting Organism | This compound ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) |

| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |

| Klebsiella pneumoniae A | 11 | 30 | 0.7 |

| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |

| Citrobacter freundii BS16 | 3 | 41 | <0.5 |

| Serratia marcescens SM | 35 | >100 | 1.6 |

| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |

| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |

| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |

| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |

| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |

| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |

Data sourced from Chemotherapy 1991;37:310-317.[1][2]

This compound also demonstrated significant efficacy in murine models of pneumonia and meningitis.[1][2] In a K. pneumoniae-induced pneumonia model, the ED50 was 37 mg/kg. For meningitis induced by S. pneumoniae and K. pneumoniae, the ED50 values were 158 mg/kg and 100 mg/kg, respectively.[1][2] Furthermore, a protective effect was observed when this compound was administered prophylactically.[1][2]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of this compound is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) for various bacterial isolates. This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

- Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

- Several colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

- A stock solution of this compound is prepared in a suitable solvent.

- Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

- Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

- A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.

- The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing: Systemic Murine Infection Model

The following protocol outlines a generalized procedure for evaluating the in vivo efficacy of this compound in a systemic murine infection model.

Caption: Generalized Experimental Workflow for a Systemic Murine Infection Model.

1. Animal Model:

- Specific pathogen-free mice (e.g., female CD-1 mice, 5-6 weeks old) are used.

- Animals are acclimatized for a minimum of 3 days before the experiment.

2. Bacterial Challenge:

- The challenge organism is grown to the mid-logarithmic phase in a suitable broth.

- The bacterial suspension is diluted in a vehicle such as sterile saline or 5% hog gastric mucin to the desired concentration.

- Mice are infected via intraperitoneal injection with a bacterial inoculum that is lethal to untreated control animals within a specified timeframe (e.g., 24-48 hours).

3. Drug Administration:

- This compound, cefotaxime, and ciprofloxacin are administered subcutaneously at various dose levels.

- Treatment is typically initiated at a specified time post-infection (e.g., 1 and 4 hours).

4. Observation and Endpoint:

- The animals are observed for a defined period (e.g., 7 days) for mortality.

- The primary endpoint is the survival of the animals.

5. Data Analysis:

- The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.

Conclusion

This compound represents a significant advancement in the development of dual-action antibiotics. Its unique chemical structure, combining the mechanisms of a cephalosporin and a fluoroquinolone, results in a broad spectrum of potent in vitro and in vivo activity against a wide array of bacterial pathogens, including some strains resistant to single-agent therapy. The data presented in this whitepaper underscore the potential of this compound as a valuable therapeutic agent. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as clinical trials, will be crucial in fully elucidating its clinical utility in the fight against bacterial infections.

References

Ro 24-4383: A Technical Guide to its Chemical Structure, Synthesis, and Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-4383 is a potent, broad-spectrum antibacterial agent characterized by its unique dual-action mechanism. As a carbamate-linked conjugate of a cephalosporin and a quinolone, it simultaneously targets bacterial cell wall synthesis and DNA replication. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an exploration of its bimodal signaling pathway. Quantitative data on its biological activity are presented for comparative analysis.

Chemical Structure

This compound is a hybrid molecule that covalently links the desacetylcefotaxime core to the ciprofloxacin scaffold via a carbamate bridge at the 3'-position of the cephalosporin.

Chemical Formula: C₃₂H₃₁FN₈O₁₀S₂

Molecular Weight: 770.76 g/mol

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[[(4-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinolin-3-yl)piperazin-1-yl)carbonyl]oxy]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a carbamate linkage between the 3'-hydroxymethyl group of the cephalosporin precursor and the piperazinyl nitrogen of ciprofloxacin. The following is a generalized synthetic scheme based on published methodologies for similar dual-action cephalosporins.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol

The following protocol is a representative synthesis adapted from the general procedures for carbamate-linked cephalosporin-quinolone conjugates.

Step 1: Preparation of the 3'-Hydroxymethyl Cephalosporin Intermediate

A solution of a suitable 7-aminocephalosporanic acid (7-ACA) derivative, with the C7-amino group appropriately acylated (e.g., with the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety), is treated with an esterase to selectively hydrolyze the 3'-acetoxymethyl group to a 3'-hydroxymethyl group.

Step 2: Activation of Ciprofloxacin

Ciprofloxacin is reacted with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in an inert aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to form an activated carbamoylating intermediate.

Step 3: Carbamate Linkage Formation

The 3'-hydroxymethyl cephalosporin intermediate from Step 1 is added to the solution of the activated ciprofloxacin from Step 2. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 4: Deprotection and Purification

If protecting groups were used on the cephalosporin carboxyl group, they are removed under appropriate conditions (e.g., acidolysis for a p-methoxybenzyl ester). The final product, this compound, is then purified by column chromatography or recrystallization to yield the desired compound.

Mechanism of Action: A Dual-Targeting Approach

This compound exhibits a dual mechanism of action, a consequence of its hybrid structure. It simultaneously inhibits bacterial cell wall biosynthesis and DNA replication, leading to potent bactericidal activity.

Signaling Pathway

Caption: Dual-action signaling pathway of this compound.

-

Inhibition of Cell Wall Synthesis: The cephalosporin component of this compound covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a defective cell wall and ultimately results in cell lysis.

-

Inhibition of DNA Replication: The ciprofloxacin moiety of this compound targets and inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents DNA supercoiling and decatenation, leading to the cessation of DNA replication and bacterial cell death.

Quantitative Biological Data

The dual-action nature of this compound results in a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics.

In Vivo Efficacy (Murine Infection Models)

| Bacterial Strain | This compound ED₅₀ (mg/kg) | Cefotaxime ED₅₀ (mg/kg) | Ciprofloxacin ED₅₀ (mg/kg) |

| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |

| Klebsiella pneumoniae A | 11 | 30 | 0.7 |

| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |

| Citrobacter freundii BS16 | 3 | 41 | <0.5 |

| Serratia marcescens SM | 35 | >100 | 1.6 |

| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |

| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |

| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |

| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |

| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |

Data compiled from published literature.[1]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates. While a comprehensive table of Minimum Inhibitory Concentrations (MICs) is extensive, published studies report that this compound was active against 99% of 363 Gram-positive and Gram-negative aerobes tested, compared to 77% for cefotaxime and 97% for ciprofloxacin.[1]

Conclusion

This compound represents a significant advancement in the design of hybrid antibiotics. Its chemical architecture, integrating two distinct pharmacophores, allows for a dual-pronged attack on essential bacterial processes. The detailed synthesis and mechanistic understanding provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development who are focused on overcoming the challenges of antimicrobial resistance. Further investigation into the structure-activity relationships of this class of compounds may lead to the development of even more potent and resilient antibacterial agents.

References

Ro 24-4383: A Dual-Action Antibacterial Agent Targeting Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Ro 24-4383 is a synthetic, carbamate-linked antibacterial agent demonstrating a broad spectrum of activity against a wide range of gram-positive and gram-negative aerobic bacteria. This technical guide provides an in-depth overview of its target organisms, mechanism of action, and relevant experimental data and protocols.

Core Mechanism of Action

This compound is a novel dual-action antibacterial agent that combines the functionalities of a cephalosporin and a quinolone within a single molecule. It is comprised of desacetylcefotaxime, a cephalosporin moiety, linked via a carbamate bond at the 3' position to ciprofloxacin, a potent fluoroquinolone.[1] This unique structure allows this compound to exert its antibacterial effects through two distinct and well-established mechanisms:

-

Inhibition of Cell Wall Synthesis: The cephalosporin component of this compound targets and binds to essential penicillin-binding proteins (PBPs), specifically PBP 3, which are crucial enzymes in the biosynthesis of the bacterial cell wall.[2] Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell lysis.

-

Inhibition of DNA Synthesis: The ciprofloxacin moiety targets bacterial DNA gyrase, a type II topoisomerase.[2] DNA gyrase is essential for DNA replication, transcription, and repair by introducing negative supercoils into the DNA. By inhibiting this enzyme, this compound prevents the proper functioning of bacterial DNA, leading to a cessation of cellular processes and bacterial death.

This dual mechanism of action suggests a potential advantage in overcoming certain types of antibiotic resistance.

Target Organisms and In Vivo Efficacy

This compound has demonstrated significant efficacy against a diverse array of pathogenic bacteria in murine infection models. The 50% effective dose (ED50) values, which represent the dose required to protect 50% of the test animals from a lethal infection, have been determined for several key organisms.

| Gram-Negative Bacteria | Strain | ED50 (mg/kg, s.c.) |

| Escherichia coli | 257 | 1.4 |

| Klebsiella pneumoniae | A | 11 |

| Enterobacter cloacae | 5699 | 3.2 |

| Citrobacter freundii | BS16 | 3 |

| Serratia marcescens | SM | 35 |

| Pseudomonas aeruginosa | 5712 | 67 |

| Pseudomonas aeruginosa | 8780 | 33 |

| Gram-Positive Bacteria | Strain | ED50 (mg/kg, s.c.) |

| Staphylococcus aureus (oxacillin-susceptible) | Smith | 12 |

| Staphylococcus aureus (oxacillin-resistant) | 753 | 28 |

| Streptococcus pneumoniae | 6301 | 10 |

| Streptococcus pyogenes | 4 | 3.3 |

Data sourced from in vivo studies in systemic murine infections.[1]

In Vitro Activity

In vitro studies have shown that this compound is active against 99% of 363 gram-positive and gram-negative aerobes tested.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of this compound, the following diagrams illustrate the key pathways and experimental procedures.

References

The Discovery and Development of Ro 24-4383: A Dual-Action Antibacterial Agent

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-4383 is a novel, synthetic antibacterial agent characterized by its dual-action mechanism, a result of the covalent linkage of a cephalosporin (desacetylcefotaxime) and a quinolone (ciprofloxacin) via a carbamate bond. Developed by Hoffmann-La Roche, this hybrid antibiotic was designed to exhibit a broad spectrum of activity by simultaneously targeting two distinct and essential bacterial processes: cell wall biosynthesis and DNA replication. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols for key assays and a summary of its in vitro and in vivo efficacy.

Introduction

The emergence of antibiotic resistance remains a significant global health challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action. One strategy in this endeavor has been the creation of hybrid antibiotics, molecules that combine two different pharmacophores to achieve a synergistic or expanded spectrum of activity. This compound exemplifies this approach, merging the potent bactericidal properties of a third-generation cephalosporin and a fluoroquinolone.[1] The rationale behind this design is to deliver two mechanistically different antibacterial agents to the site of action in a single molecule, potentially overcoming resistance mechanisms that may be effective against either agent alone and broadening the spectrum of activity.

This compound is specifically a carbamate-linked conjugate of desacetylcefotaxime at the 3' position to ciprofloxacin.[1] This linkage was designed to be stable, allowing the intact molecule to reach its targets.

Mechanism of Action

This compound exerts its antibacterial effect through a dual-action mechanism, inhibiting both bacterial cell wall synthesis and DNA replication.[2][3]

-

Inhibition of Cell Wall Synthesis: The cephalosporin component, desacetylcefotaxime, targets and binds to penicillin-binding protein 3 (PBP 3).[2][3] PBPs are essential enzymes in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Inhibition of PBP 3 leads to the formation of filamentous cells and ultimately cell lysis.[2]

-

Inhibition of DNA Gyrase: The quinolone moiety, ciprofloxacin, inhibits the activity of DNA gyrase, a type II topoisomerase.[2][3] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of DNA replication and repair, triggering the bacterial SOS response and ultimately leading to cell death.[2][3]

The dual nature of this compound's action has been demonstrated through experiments showing that in wild-type Escherichia coli, the compound elicits a "quinolone response," characterized by the disruption of nucleoid segregation.[2][3] In contrast, in a quinolone-resistant strain, a "cephalosporin response" is observed, indicating that the cephalosporin component is still active.[2][3]

Signaling Pathway: The Bacterial SOS Response

The DNA-damaging action of the ciprofloxacin component of this compound is a potent inducer of the bacterial SOS response, a global regulatory network that controls DNA repair and mutagenesis.[2][4]

References

- 1. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Gram-Positive Activity of Ro 24-4383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gram-positive antibacterial activity of Ro 24-4383, a carbamate-linked dual-action antibacterial agent. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative In-Vivo Efficacy

This compound has demonstrated significant efficacy in systemic murine infection models against a range of gram-positive pathogens. The following table summarizes the 50% effective dose (ED₅₀) values of this compound in comparison to cefotaxime and ciprofloxacin.

| Organism | Strain | This compound ED₅₀ (mg/kg s.c.) | Cefotaxime ED₅₀ (mg/kg s.c.) | Ciprofloxacin ED₅₀ (mg/kg s.c.) |

| Staphylococcus aureus | Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |

| Staphylococcus aureus | 753 (oxacillin-resistant) | 28 | >100 | 2 |

| Streptococcus pneumoniae | 6301 | 10 | 15 | >50 |

| Streptococcus pyogenes | 4 | 3.3 | 1.6 | 54 |

Data sourced from Beskid G, et al. Chemotherapy 1991.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key in-vivo efficacy studies.

Murine Systemic Infection Model for ED₅₀ Determination

This protocol outlines the general procedure for determining the in-vivo efficacy of an antibacterial agent in a murine systemic infection model.

Objective: To determine the 50% effective dose (ED₅₀) of the test compound required to protect mice from a lethal systemic bacterial infection.

Materials:

-

Specific pathogen-free mice (e.g., CF-1 or similar strain)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

-

Mucin or other virulence-enhancing agent (optional)

-

Test compound (this compound) and vehicle control

-

Syringes and needles for injection

-

Cyclophosphamide for inducing neutropenia (optional, for immunocompromised models)

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate broth medium.

-

Wash the bacterial cells by centrifugation and resuspend in sterile saline or phosphate-buffered saline (PBS) to a desired concentration (CFU/mL). The final concentration is often adjusted to be a lethal dose (e.g., LD₉₀-LD₁₀₀) for the chosen mouse strain.

-

The bacterial suspension may be mixed with a virulence-enhancing agent like mucin to establish a more consistent infection.

-

-

Infection:

-

Administer the prepared bacterial inoculum to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume is typically 0.5 mL for i.p. injections.

-

-

Treatment:

-

At a specified time post-infection (e.g., 1 and 5 hours), administer the test compound (this compound) and comparators subcutaneously (s.c.) or via the desired route.

-

A range of doses is used to determine a dose-response relationship. A control group receives the vehicle only.

-

-

Observation:

-

Monitor the mice for a set period (e.g., 7-14 days) and record mortality.

-

-

Data Analysis:

-

Calculate the ED₅₀ value using a statistical method such as probit analysis. The ED₅₀ is the dose at which 50% of the treated animals survive the infection.

-

Workflow Diagram:

References

In-Depth Technical Guide: Gram-Negative Susceptibility of Ro 24-4383

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 24-4383 is a novel carbamate-linked, dual-action antibacterial agent demonstrating significant potential against a broad spectrum of pathogenic bacteria. This technical guide provides a comprehensive overview of its activity against gram-negative bacteria, consolidating available preclinical data. The document details the compound's mechanism of action, in vivo efficacy, and standardized protocols for susceptibility testing. Quantitative data is presented in structured tables for clarity, and key pathways are visualized to facilitate understanding of its bactericidal effects.

Introduction

This compound is a chemically unique molecule that covalently links desacetylcefotaxime, a cephalosporin antibiotic, to ciprofloxacin, a fluoroquinolone antibiotic, via a carbamate bond.[1][2] This design confers a dual mechanism of action, intended to provide potent and broad-spectrum antibacterial activity, including against strains resistant to single-agent therapies. Preclinical studies have shown that this compound is active against a high percentage of both gram-positive and gram-negative aerobes.[1][2] This guide focuses specifically on its efficacy and mechanism of action against clinically relevant gram-negative pathogens.

Mechanism of Action

This compound exhibits a dual mechanism of action, capable of functioning as both a cephalosporin and a fluoroquinolone. The predominant mechanism expressed is dependent on the susceptibility profile of the target bacterium.

-

Quinolone Action: In gram-negative bacteria susceptible to quinolones, this compound primarily acts by inhibiting DNA gyrase (topoisomerase II), an essential enzyme for DNA replication, transcription, repair, and recombination. This leads to a rapid bactericidal effect.

-

Cephalosporin Action: In strains that have developed resistance to quinolones, this compound can still exert a potent antibacterial effect through the cephalosporin moiety. This component of the molecule targets and acylates penicillin-binding proteins (PBPs) located in the bacterial inner membrane. The inhibition of these enzymes disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

This dual-targeting strategy is a key feature of this compound, offering a potential advantage in overcoming certain resistance mechanisms.

Signaling Pathway and Cellular Targets

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ro 24-4383

Disclaimer: The current scientific literature primarily identifies Ro 24-4383 as a dual-action antibacterial agent. No significant evidence was found to suggest it possesses antiviral properties. Therefore, the following in vitro susceptibility testing protocols are focused on its antibacterial activity. A general overview of standard in vitro antiviral susceptibility testing methods is provided for informational purposes.

Part 1: this compound - An Antibacterial Agent

This compound is a cephalosporin 3'-quinolone carbamate, a type of potent antibiotic.[1][2] Its dual-action mechanism targets both bacterial cell wall synthesis and DNA replication.

Mechanism of Action

This compound functions by simultaneously inhibiting two critical bacterial enzymes:

-

Penicillin-Binding Protein 3 (PBP 3): As a cephalosporin, it binds to and inactivates PBP 3, an enzyme essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to the formation of filamentous cells and eventual cell lysis.[1]

-

DNA Gyrase: The quinolone component of this compound inhibits DNA gyrase, an enzyme responsible for supercoiling bacterial DNA. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.[1]

The carbamate linkage in this compound is more stable than the ester linkage found in similar compounds, allowing the intact molecule to exhibit both cephalosporin and quinolone activities.[1]

References

Application Notes and Protocols for Ro 24-4383 in a Meningitis Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-4383 is a novel, dual-action antibacterial agent that combines the mechanisms of a cephalosporin and a quinolone.[1][2] It is a carbamate-linked conjugate of desacetylcefotaxime and ciprofloxacin.[1][2] This unique structure allows this compound to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes, penicillin-binding protein 3 (PBP 3) and DNA gyrase.[3] These application notes provide a summary of its efficacy in a murine meningitis model and detailed protocols for its evaluation.

Data Presentation

The in vivo efficacy of this compound has been evaluated in murine models of bacterial meningitis. The following tables summarize the quantitative data on its potency, presented as the median effective dose (ED50).

Table 1: Efficacy of this compound in Murine Meningitis Models

| Pathogen | ED50 (mg/kg, s.c.) | Reference |

| Streptococcus pneumoniae | 158 | [1][2] |

| Klebsiella pneumoniae | 100 | [1][2] |

Table 2: Comparative Efficacy of this compound in Systemic Murine Infections

| Pathogen | This compound ED50 (mg/kg, s.c.) | Cefotaxime ED50 (mg/kg, s.c.) | Ciprofloxacin ED50 (mg/kg, s.c.) | Reference |

| Escherichia coli 257 | 1.4 | <0.5 | <0.2 | [1][2] |

| Klebsiella pneumoniae A | 11 | 30 | 0.7 | [1][2] |

| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 | [1][2] |

| Citrobacter freundii BS16 | 3 | 41 | <0.5 | [1][2] |

| Serratia marcescens SM | 35 | >100 | 1.6 | [1][2] |

| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 | [1][2] |

| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 | [1][2] |

| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 | [1][2] |

| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 | [1][2] |

| Streptococcus pneumoniae 6301 | 10 | 15 | >50 | [1][2] |

| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 | [1][2] |

Experimental Protocols

The following are detailed protocols for establishing a murine meningitis model and evaluating the in vivo efficacy of this compound. These protocols are based on established methodologies for creating bacterial meningitis in mice for antimicrobial testing.

Protocol 1: Murine Model of Bacterial Meningitis

This protocol describes the induction of meningitis in mice using Streptococcus pneumoniae or Klebsiella pneumoniae.

Materials:

-

Specific pathogen-free mice (e.g., CD-1 or C57BL/6, 4-6 weeks old)

-

Streptococcus pneumoniae or Klebsiella pneumoniae clinical isolate

-

Brain-heart infusion (BHI) broth and agar

-

Phosphate-buffered saline (PBS), sterile

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Insulin syringes with 27-30G needles

-

Heating pad

-

Animal clippers or depilatory cream

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain on a BHI agar plate overnight at 37°C with 5% CO2.

-

Inoculate a single colony into BHI broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

-

Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^5 to 1 x 10^7 CFU/10 µL). The exact inoculum size should be optimized for each bacterial strain to induce meningitis without causing rapid mortality.

-

-

Infection Procedure (Intracisternal Injection):

-

Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by lack of response to a toe pinch.

-

Place the mouse in a stereotaxic frame or position it so that the head is flexed downwards.

-

Remove the fur from the back of the neck using clippers or depilatory cream to visualize the injection site.

-

Disinfect the skin with an appropriate antiseptic.

-

Carefully insert a 27-30G needle attached to an insulin syringe through the skin and neck muscles into the cisterna magna.

-

Slowly inject 10 µL of the bacterial suspension.

-

Withdraw the needle and return the mouse to a clean cage.

-

Monitor the animal on a heating pad until it has fully recovered from anesthesia.

-

-

Post-Infection Monitoring:

-

Monitor the mice at least twice daily for clinical signs of meningitis, which may include lethargy, ruffled fur, hunched posture, ataxia, seizures, and weight loss.

-

Record clinical scores and survival for a predetermined period (e.g., 7-14 days).

-

Protocol 2: Efficacy Testing of this compound

This protocol outlines the procedure for evaluating the efficacy of subcutaneously administered this compound in the established murine meningitis model.

Materials:

-

Mice with induced bacterial meningitis (from Protocol 1)

-

This compound (sterile powder)

-

Sterile vehicle for reconstitution (e.g., sterile water for injection, PBS)

-

Syringes and needles for subcutaneous injection (25-27G)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound by reconstituting the sterile powder in the appropriate vehicle.

-

Prepare serial dilutions of this compound to achieve the desired doses for the ED50 determination. The final injection volume should be consistent across all dose groups (e.g., 100 µL or 10 mL/kg).

-

-

Treatment Administration:

-

At a predetermined time post-infection (e.g., 2-4 hours), administer the prepared doses of this compound subcutaneously. The injection is typically given in the loose skin over the back of the neck or the flank.

-

A control group should receive the vehicle only.

-

The treatment regimen (e.g., single dose, multiple doses) should be defined based on the study objectives. The reported ED50 values were likely determined after a single dose.

-

-

Endpoint Determination (ED50):

-

Monitor the mice for survival over a defined period (e.g., 7 or 14 days).

-

The ED50 is the dose of this compound that protects 50% of the infected animals from death.

-

The ED50 can be calculated using statistical methods such as probit analysis.

-

-

Optional Endpoints:

-

Bacterial Load in CNS: At a specific time point post-treatment, a cohort of animals can be euthanized, and the brain and cerebrospinal fluid (CSF) can be collected aseptically. Tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of brain tissue or CFU/mL of CSF).

-

Inflammatory Markers: CSF or brain homogenates can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex bead arrays to assess the effect of this compound on the host inflammatory response.

-

Visualizations

Mechanism of Action of this compound

References

Application Notes and Protocols for Ro 24-4383 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-4383 is a potent, dual-action antibacterial agent that combines the structural features of a cephalosporin and a quinolone. This unique carbamate-linked conjugate exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the simultaneous inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics, and the disruption of DNA replication by targeting DNA gyrase, characteristic of quinolones. These complementary activities make this compound a subject of significant interest in the development of novel anti-infective therapies.

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture-based assays, designed to assist researchers in accurately evaluating its antibacterial efficacy.

Physicochemical Properties and Handling

While specific quantitative data on the solubility and stability of this compound is not extensively published, its structural composition as a cephalosporin-quinolone conjugate suggests that it possesses greater aqueous solubility than the quinolone component alone. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Storage and Stability:

-

Solid Form: Store at -20°C for long-term stability.

-

Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Based on the stability of other β-lactam antibiotics in aqueous solutions, it is recommended to prepare fresh dilutions in culture media for each experiment.[2][3][4][5][6] The stability of β-lactams can be influenced by pH and temperature, with many showing optimal stability in slightly acidic to neutral conditions.[2]

Mechanism of Action

This compound's dual-action mechanism is a key attribute. It is comprised of desacetylcefotaxime, a cephalosporin moiety, linked to ciprofloxacin, a fluoroquinolone, via a carbamate bond.[1]

-

Cephalosporin Action: The β-lactam ring of the cephalosporin component covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes in the terminal steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

-

Quinolone Action: The ciprofloxacin component inhibits the activity of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By trapping the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Caption: Dual mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vivo efficacy of this compound, cefotaxime, and ciprofloxacin in systemic murine infections, as indicated by their ED50 values (the dose required to protect 50% of the infected animals).

| Bacterial Strain | This compound ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) |

| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |

| Klebsiella pneumoniae A | 11 | 30 | 0.7 |

| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |

| Citrobacter freundii BS16 | 3 | 41 | <0.5 |

| Serratia marcescens SM | 35 | >100 | 1.6 |

| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |

| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |

| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |

| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |

| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |

| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |

| Data sourced from Beskid et al., 1991.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Aseptically weigh the desired amount of this compound powder.

-

Prepare a stock solution of high concentration (e.g., 10 mM or 50 mM) by dissolving the powder in sterile DMSO.

-

Gently vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Positive control antibiotic (e.g., ciprofloxacin or cefotaxime)

-

Negative control (vehicle, e.g., DMSO-containing medium)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

-

Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 100 µL of the standardized bacterial inoculum to each well containing the diluted this compound, positive control, and negative control.

-

Include a growth control well containing only the bacterial inoculum and medium.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Caption: Workflow for MIC determination of this compound.

Protocol 3: Mammalian Cell Viability/Cytotoxicity Assay

This protocol can be used to assess the potential toxicity of this compound against mammalian cell lines.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Sterile 96-well tissue culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

Negative control (vehicle, e.g., DMSO-containing medium)

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, positive control, or negative control to the respective wells.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (for colorimetric assays) or signal generation (for fluorometric or luminescent assays).

-

Measure the absorbance or fluorescence/luminescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Concluding Remarks

This compound represents a promising dual-action antibacterial agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively prepare and utilize this compound in cell culture assays to further investigate its antibacterial properties and potential therapeutic applications. Adherence to these guidelines will facilitate the generation of reliable and reproducible data.

References

- 1. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the In Vivo Efficacy of Ro 24-4383: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Ro 24-4383, a dual-action antibacterial agent. The document includes a summary of its activity against a range of bacterial pathogens, detailed protocols for assessing its efficacy in a murine systemic infection model, and a visualization of its mechanism of action.

Introduction

This compound is a novel antibiotic that combines the structural features of a cephalosporin (desacetylcefotaxime) and a quinolone (ciprofloxacin) through a carbamate linkage.[1][2] This unique design confers a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication.[2] In vivo studies have demonstrated its potent efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2]

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been evaluated in systemic murine infection models, with the 50% effective dose (ED50) being a key parameter for quantifying its potency. The following tables summarize the ED50 values of this compound administered subcutaneously (s.c.) against various bacterial strains, in comparison to its individual components, cefotaxime and ciprofloxacin.

Table 1: In Vivo Efficacy of this compound Against Gram-Negative Bacteria in Systemic Murine Infections [1][2]

| Infecting Organism | This compound ED50 (mg/kg) | Cefotaxime ED50 (mg/kg) | Ciprofloxacin ED50 (mg/kg) |

| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |

| Klebsiella pneumoniae A | 11 | 30 | 0.7 |

| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |

| Citrobacter freundii BS16 | 3 | 41 | <0.5 |

| Serratia marcescens SM | 35 | >100 | 1.6 |

| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |

| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |

Table 2: In Vivo Efficacy of this compound Against Gram-Positive Bacteria in Systemic Murine Infections [1][2]

| Infecting Organism | This compound ED50 (mg/kg) | Cefotaxime ED50 (mg/kg) | Ciprofloxacin ED50 (mg/kg) |

| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |

| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |

| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |

| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |

Table 3: Efficacy of this compound in Specific Murine Infection Models [1]

| Infection Model | Infecting Organism | This compound ED50 (mg/kg) |

| Pneumonia (3 treatments) | Streptococcus pneumoniae | 1.5 |

| Pneumonia | Klebsiella pneumoniae | 37 |

| Meningitis | Streptococcus pneumoniae | 158 |

| Meningitis | Klebsiella pneumoniae | 100 |

Experimental Protocols

The following protocols provide a framework for assessing the in vivo efficacy of this compound in a murine systemic infection model, also known as a mouse protection test.

Protocol 1: Murine Systemic Infection Model for ED50 Determination

Objective: To determine the 50% effective dose (ED50) of this compound in protecting mice against a lethal systemic bacterial infection.

Materials:

-

This compound

-

Vehicle for drug dissolution (e.g., sterile saline, 0.5% carboxymethylcellulose)

-

Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

-

Gastric mucin (for enhancing infectivity, if required)

-

CD-1 or Swiss albino mice (female, 18-20 g)

-

Sterile syringes and needles (27-30 gauge)

-

Standard laboratory equipment for microbiology and animal handling

Methodology:

-

Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight at 37°C in an appropriate broth medium. b. On the day of infection, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase. c. Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (CFU/mL). The final inoculum should be prepared in a solution containing an appropriate percentage of gastric mucin if necessary to achieve a lethal infection. d. The lethal dose (LD100) of the bacterial suspension should be predetermined in preliminary experiments. The challenge dose for the efficacy study is typically 10-100 times the LD50.

-

Animal Infection: a. Acclimatize mice for at least 3 days before the experiment. b. Inject mice intraperitoneally (i.p.) with 0.5 mL of the prepared bacterial inoculum.

-

Drug Administration: a. Prepare serial dilutions of this compound in the chosen vehicle. b. Administer the different doses of this compound subcutaneously (s.c.) in a volume of 0.1-0.2 mL. c. A control group should receive the vehicle only. d. Treatment is typically administered at 1 and 4 hours post-infection.

-

Observation and Data Collection: a. Observe the mice for mortality for a period of 7 to 14 days. b. Record the number of surviving mice in each treatment group.

-

Data Analysis: a. Calculate the ED50 value using a suitable statistical method, such as the probit analysis or the Reed-Muench method.

Protocol 2: Murine Pneumonia Model

Objective: To evaluate the efficacy of this compound in a murine model of bacterial pneumonia.

Methodology:

-

Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described in Protocol 1.

-

Animal Infection: a. Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane). b. Instill the bacterial suspension intranasally in a small volume (e.g., 20-50 µL).

-

Drug Administration: Administer this compound subcutaneously at predetermined time points post-infection (e.g., 2, 8, and 24 hours). A study has shown high activity of this compound against S. pneumoniae-induced pneumonia when three treatments were given.[1]

-

Efficacy Assessment: a. Monitor survival over a defined period. b. At specific time points, euthanize subgroups of mice and collect lung tissue for bacterial load determination (CFU/g of tissue) and histopathological analysis.

Visualizations

Signaling Pathway: Dual Mechanism of Action of this compound in Bacteria

Caption: Dual-action mechanism of this compound in bacterial cells.

Experimental Workflow: In Vivo Efficacy Assessment

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols for Ro 24-4383 in the Treatment of Oxacillin-Resistant S. aureus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and experimental protocols for the investigation of Ro 24-4383, a dual-action antibacterial agent, in the context of oxacillin-resistant Staphylococcus aureus (MRSA).

Introduction

This compound is a novel carbamate-linked antibacterial compound that covalently joins the cephalosporin desacetylcefotaxime to the quinolone ciprofloxacin.[1] This design confers a dual mechanism of action, targeting both bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and DNA replication through the inhibition of DNA gyrase.[2] This combined activity has demonstrated a broad spectrum of antibacterial efficacy against both Gram-positive and Gram-negative aerobes.[1][3]

Data Presentation

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a systemic murine infection model. The 50% effective dose (ED50) was determined for both an oxacillin-susceptible and an oxacillin-resistant strain of S. aureus.

| Strain | Compound | ED50 (mg/kg) |

| S. aureus Smith (oxacillin-susceptible) | This compound | 12 |

| Cefotaxime | 3.7 | |

| Ciprofloxacin | 1 | |

| S. aureus 753 (oxacillin-resistant) | This compound | 28 |

| Cefotaxime | >100 | |

| Ciprofloxacin | 2 |

Data sourced from Beskid G, et al. Chemotherapy. 1991.[1][3]

Experimental Protocols

In Vivo Systemic Murine Infection Model

This protocol is based on the methodology described for determining the in vivo efficacy of this compound.[1]

1. Animal Model:

-

Male HC:CFLP mice weighing approximately 25 g.

2. Bacterial Strains:

-

Staphylococcus aureus Smith (oxacillin-susceptible)

-

Staphylococcus aureus 753 (oxacillin-resistant)

3. Inoculum Preparation:

-

Bacterial cultures are grown to a desired density.

-

The bacterial suspension is adjusted in a suitable medium (e.g., physiological saline) to yield a lethal dose for the intraperitoneal route of infection.

4. Infection Procedure:

-

Mice are inoculated intraperitoneally (i.p.) with 0.5 mL of the prepared bacterial suspension.

5. Treatment Administration:

-

Test compounds (this compound, cefotaxime, ciprofloxacin) are prepared in serial dilutions to achieve a range of concentrations from 0.05 to 250 mg/kg.

-

A single subcutaneous (s.c.) injection of the test solution (1.0 mL) is administered at the dorsal base of the neck immediately (within 5 minutes) after infection.

-

For experiments involving P. aeruginosa, a second treatment may be administered 3 hours after infection.

6. Observation and Data Analysis:

-

Mice are observed for a defined period (e.g., 7 days) for mortality.

-

The 50% effective dose (ED50) is calculated using a statistical method (e.g., probit analysis).

Visualizations

Mechanism of Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for in vivo efficacy testing.

Concluding Remarks

The available data indicates that this compound is effective in a murine model of systemic infection caused by oxacillin-resistant S. aureus. Its dual mechanism of action presents a promising strategy for combating resistant pathogens. However, a comprehensive evaluation of its in vitro activity against a diverse panel of clinical MRSA isolates, including the determination of Minimum Inhibitory Concentrations (MICs), is not extensively documented in the reviewed literature. Furthermore, studies exploring the synergistic potential of this compound in combination with other antimicrobial agents against MRSA are lacking. Further research in these areas would be crucial for a more complete understanding of the therapeutic potential of this compound.

References

- 1. karger.com [karger.com]

- 2. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Ro 24-4383 in Veterinary Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-4383 is a novel, carbamate-linked, dual-action antibacterial agent. It combines the structural features of a cephalosporin and a quinolone, specifically desacetylcefotaxime and ciprofloxacin, respectively. This unique structure allows this compound to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by targeting two distinct cellular pathways: bacterial cell wall synthesis and DNA replication. These application notes provide an overview of its mechanism of action, and in vivo efficacy, and offer detailed protocols for its experimental use in murine models of systemic infection, pneumonia, and meningitis.

Mechanism of Action

This compound functions through a dual-action mechanism:

-

Cephalosporin Action: The β-lactam ring structure, characteristic of cephalosporins, inhibits penicillin-binding proteins (PBPs) that are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death.

-

Quinolone Action: The ciprofloxacin moiety targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for DNA replication, transcription, repair, and recombination. Their inhibition leads to the cessation of these crucial cellular processes.

Some evidence suggests that the intact this compound molecule may possess both β-lactam and quinolone activities. Additionally, the liberation of ciprofloxacin through the enzymatic action of bacterial β-lactamases may also contribute to its quinolone-mediated effects.

Signaling Pathway of this compound's Dual-Action Mechanism

Troubleshooting & Optimization

improving Ro 24-4383 aqueous solubility for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the aqueous solubility of Ro 24-4383 for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a carbamate-linked, dual-action antibacterial agent.[1][2][3] While it is reported to have greater aqueous solubility than its quinolone component alone, researchers may still encounter challenges in achieving desired concentrations for in vitro and in vivo experiments, potentially impacting experimental reproducibility and accuracy.[4][5]

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Precipitation is a common issue with compounds of limited aqueous solubility. Here are some initial steps to address this:

-

pH Adjustment: The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[6] Systematically adjust the pH of your buffer to determine if solubility improves.

-

Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can enhance solubility.[7][8][9]

-

Gentle Heating and Sonication: These physical methods can help dissolve the compound, but caution should be exercised to avoid degradation.

Q3: What are some common solvents and excipients that can be used to improve the solubility of this compound?

Several approaches can be employed, ranging from simple co-solvents to more complex formulations. The choice will depend on the specific requirements of your experiment (e.g., cell-based assay, animal study).

-

Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are commonly used.[8][9][10] It is crucial to determine the tolerance of your experimental system to these solvents.

-

Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F68 can be used to form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[7]

-

Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[6]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Problem: this compound does not fully dissolve in the desired solvent to achieve the target stock concentration.

dot

Caption: Workflow for troubleshooting the preparation of this compound stock solutions.

Solutions:

| Method | Protocol | Considerations |

| Co-solvency | 1. Attempt to dissolve this compound in 100% DMSO first. 2. If solubility is limited, a mixture of solvents can be tested. For example, a combination of DMSO and ethanol or PEG 400.[9] 3. Always add the solvent to the powdered compound. | The final concentration of the co-solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |

| pH Adjustment | 1. Prepare a solution of this compound in a suitable buffer. 2. Incrementally adjust the pH upwards or downwards using dilute acid or base. 3. Visually inspect for dissolution at each pH point. | The final pH must be compatible with your experimental system. This method is most effective for compounds with ionizable groups.[11] |

Issue 2: Precipitation Upon Dilution into Aqueous Media

Problem: A clear stock solution of this compound in an organic solvent precipitates when diluted into an aqueous buffer for the final working concentration.

dot

Caption: Logical steps to troubleshoot precipitation of this compound upon dilution.

Solutions:

| Method | Protocol | Considerations |

| Use of Surfactants | 1. Prepare the aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80).[7] 2. Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing. | Ensure the chosen surfactant and its concentration do not interfere with the experimental assay. |

| Inclusion Complexation | 1. Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). 2. Add this compound to the cyclodextrin solution. 3. Stir the mixture at room temperature for several hours or overnight to allow for complex formation.[6] | The molar ratio of this compound to cyclodextrin may need to be optimized. |

| Solid Dispersion | 1. Dissolve this compound and a hydrophilic carrier (e.g., PEG, PVP) in a common solvent.[12] 2. Evaporate the solvent to obtain a solid dispersion. 3. The resulting solid can then be dissolved in aqueous media. | This is a more advanced technique that may require specialized equipment.[6][12] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Weigh out the required amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

-

Vortex the solution for 2-3 minutes.

-

If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.

-

If solids persist, sonicate the vial in a water bath sonicator for 5-10 minutes.

-

Once fully dissolved, store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.

-

Add the powdered this compound to the HP-β-CD solution to achieve the target final concentration.

-

Seal the container and stir the mixture on a magnetic stir plate at room temperature for 12-24 hours.

-

After stirring, filter the solution through a 0.22 µm filter to remove any undissolved particles.

-

The resulting clear solution contains the this compound:HP-β-CD inclusion complex.

Signaling Pathway Considerations

This compound is a dual-action antibacterial agent that functions as both a cephalosporin and a quinolone.[13][14] Its cephalosporin component targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, while the quinolone component inhibits DNA gyrase, an enzyme essential for DNA replication.[13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]

- 7. ijmsdr.org [ijmsdr.org]

- 8. ijpbr.in [ijpbr.in]

- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]

- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 24-4383 stability in different laboratory media

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the dual-action antibacterial agent, Ro 24-4383.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic antibacterial agent characterized by a carbamate linkage between a cephalosporin and a quinolone moiety. This dual-action compound exhibits bactericidal activity by targeting two critical cellular processes in bacteria:

-

Cell Wall Synthesis Inhibition: The cephalosporin component of this compound binds to and inhibits Penicillin-Binding Protein 3 (PBP3). PBP3 is a crucial enzyme involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. Inhibition of PBP3 leads to defects in cell wall formation, ultimately causing cell lysis.

-

DNA Replication Inhibition: The quinolone moiety of this compound targets and inhibits DNA gyrase (a type II topoisomerase). DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA damage and triggers the SOS response, a global DNA damage repair system, which, if overwhelmed, results in cell death.

Q2: What makes the carbamate linkage in this compound significant?

The carbamate linkage in this compound is chemically more stable than the ester linkages found in other dual-action cephalosporins.[1][2] This increased stability can translate to a longer half-life in aqueous solutions, potentially providing a more sustained antibacterial effect during in vitro experiments.

Q3: What is the primary degradation product of this compound?

The major degradation product of this compound upon hydrolysis of the carbamate bond is ciprofloxacin. It is crucial to use a stability-indicating analytical method, such as the HPLC protocol provided below, to distinguish the intact compound from its degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.

| Problem | Possible Cause | Recommended Solution |

| Inconsistent or lower-than-expected antibacterial activity | Degradation of this compound stock solution. The compound may have degraded due to improper storage conditions (e.g., prolonged storage at room temperature, exposure to light, or inappropriate pH). | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |

| Hydrolysis in experimental media. this compound can hydrolyze in aqueous media, especially at elevated temperatures and non-optimal pH. The rate of degradation will vary depending on the composition of the medium. | Minimize the pre-incubation time of this compound in aqueous media before adding it to the experimental system. If possible, conduct experiments at lower temperatures. For longer experiments, consider the half-life of the compound in your specific medium (see stability data below) and replenish as necessary. | |

| Precipitation of the compound in aqueous media | Low aqueous solubility. this compound may have limited solubility in certain buffers or media, especially at high concentrations. | First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into the aqueous experimental medium, ensuring vigorous mixing. The final concentration of the organic solvent in the experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Perform a solubility test in your specific medium before conducting the main experiment. |

| Interference in analytical assays (e.g., HPLC, spectrophotometry) | Presence of degradation products. The degradation product, ciprofloxacin, and other minor degradation products may have overlapping spectral properties or retention times with the parent compound or other components in the sample. | Utilize a validated stability-indicating HPLC method with sufficient resolution to separate this compound from its degradation products. The provided HPLC protocol is a good starting point. Use of a photodiode array (PDA) detector can help in assessing peak purity. |

| Matrix effects from complex media. Components of cell culture media or biological fluids can interfere with the analytical measurement. | Prepare calibration standards and quality control samples in the same matrix as the experimental samples to account for matrix effects. If necessary, employ sample preparation techniques such as solid-phase extraction (SPE) to clean up the samples before analysis. |

Stability Data

The stability of this compound is influenced by the composition, pH, and temperature of the laboratory medium. While comprehensive data for this compound in all common laboratory media is not publicly available, the following tables provide known data and representative stability data for other cephalosporins to guide experimental design.

Table 1: Known Stability of this compound

| Medium | Temperature (°C) | pH | Half-life (t½) | Analytical Method |

| Phosphate Buffer | 37 | 7.4 | ~3 hours | HPLC-UV |

Table 2: Representative Stability of Cephalosporins in Various Media (Illustrative Data)

Disclaimer: The following data is for other cephalosporin compounds and should be used as a general guide. The actual stability of this compound may vary.

| Cephalosporin | Medium | Temperature (°C) | pH | Half-life (t½) |

| Cefaclor | pH 4.5 Buffer | 4 | 4.5 | >72 hours |

| Cefaclor | pH 7.0 Buffer | 4 | 7.0 | ~10.5 hours |

| Cephalothin | Aqueous Solution | 35 | 1.0 | ~25 hours |

| Cephalexin | Aqueous Solution | 35 | 1.0 | ~625 hours |

| Cefotaxime | Tryptone Soy Broth | 37 | ~7.3 | ~1-3 days |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add an appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from published stability studies of dual-action cephalosporins.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Hamilton PRP-1 (250 mm x 4.1 mm) or a similar reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of 70% 0.072 M phosphate buffer (pH 8.2) containing 0.01 M tetradecyltrimethylammonium bromide (as an ion-pairing agent) and 30% acetonitrile. The exact ratio of buffer to acetonitrile may need to be optimized for your specific system and column.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the assay.

-

Standard Preparation: Prepare a series of calibration standards of this compound and ciprofloxacin in the same matrix as the samples.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of this compound and ciprofloxacin in the samples by comparing their peak areas to the calibration curves. The degradation of this compound can be monitored by the decrease in its peak area over time.

Visualizations

References

Technical Support Center: Ro 24-4383 Resistance Development

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for resistance development to Ro 24-4383.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual-action antibacterial agent. It is a carbamate-linked conjugate of desacetylcefotaxime (a cephalosporin) and ciprofloxacin (a fluoroquinolone).[1] Its mechanism of action involves the inhibition of two critical bacterial enzymes:

-

Penicillin-Binding Protein 3 (PBP3): The cephalosporin component binds to and inactivates PBP3, an enzyme essential for bacterial cell wall synthesis. This disruption leads to the formation of filamentous cells and ultimately cell lysis.

-

DNA Gyrase: The quinolone component targets and inhibits DNA gyrase (and likely topoisomerase IV), enzymes responsible for supercoiling and uncoiling DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.[2]

The intact this compound molecule is believed to possess both cephalosporin and quinolone activities.[3]